6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is an identified impurity found in efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. [, ] Its presence, even in trace amounts, can potentially influence the efficacy and safety profile of efavirenz. Therefore, understanding its properties and behavior is crucial for pharmaceutical development and quality control.
While its exact mechanism of action remains unelaborated in the provided papers, 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, like efavirenz, might interact with the cytochrome P450 (CYP) enzyme family, specifically CYP3A4. [] This interaction could potentially alter the enzyme's activity, affecting drug metabolism and leading to drug-drug interactions.
The primary application of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one in scientific research lies in its role as a reference standard for the quality control of efavirenz. [] By analyzing its presence and quantity in efavirenz drug formulations, researchers and manufacturers can ensure the drug's purity, efficacy, and safety.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6